N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11-2-5-13(6-3-11)19-16(22)12-4-7-14(15(8-12)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOMWTUYXIZYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen-bonding and dipole interactions. These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways.
Scientific Research Applications
Pharmacological Applications
1.1 Carbonic Anhydrase Inhibition
Recent studies have highlighted the potential of 2-Ethoxymorpholine and its derivatives in inhibiting carbonic anhydrase (CA) enzymes, particularly CA-II. This enzyme plays a crucial role in physiological processes such as respiration and electrolyte balance. Research indicates that morpholine-based thiazole derivatives have been developed to enhance binding affinity and selectivity towards CA-II, demonstrating promising results in vitro and in silico studies .
- Case Study: Thiazole Derivatives
- Objective: To synthesize novel thiazole derivatives for CA-II inhibition.
- Findings: Certain derivatives exhibited IC50 values as low as 31.50 ± 0.74 µM, indicating strong inhibitory potential against CA-II.
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Lead Compound 24 | 31.50 ± 0.74 | -4.751 |
| Acetazolamide | 18.20 ± 0.43 | Not specified |
1.2 Anticancer Research
There is a growing interest in the anticancer properties of compounds containing morpholine rings, including 2-Ethoxymorpholine. Morpholine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
- Case Study: Anticancer Activity
- Objective: Evaluate the cytotoxic effects of morpholine derivatives on cancer cell lines.
- Findings: Compounds demonstrated significant activity against HepG2 cells with IC50 values around 2.57 µM, indicating their potential for further development as anticancer drugs.
Organic Synthesis Applications
2.1 Solvent Properties
2-Ethoxymorpholine serves as an effective solvent in organic synthesis due to its polar aprotic nature, which facilitates various chemical reactions.
- Application Example: It is used in the synthesis of pharmaceuticals where solubility and reaction conditions are critical.
2.2 Synthesis of Fine Chemicals
The compound is also utilized in the synthesis of fine chemicals and intermediates in pharmaceutical manufacturing.
- Case Study: Synthesis Pathways
- Objective: Explore synthetic pathways using 2-Ethoxymorpholine.
- Findings: It has been successfully employed as a reagent in the synthesis of various biologically active compounds.
Material Science Applications
3.1 Polymer Chemistry
In polymer science, 2-Ethoxymorpholine has been investigated for its role as a monomer or additive in producing polymers with enhanced properties.
- Application Example: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
3.2 Coating Technologies
The compound is also explored for use in coating technologies due to its ability to form films that exhibit resistance to environmental degradation.
- Case Study: Coating Formulations
- Objective: Assess the effectiveness of coatings containing 2-Ethoxymorpholine.
- Findings: Coatings demonstrated improved durability and resistance to water spotting compared to traditional formulations.
Environmental Applications
4.1 Biodegradability Studies
Research into the environmental impact of morpholine derivatives, including their biodegradability, is crucial for assessing their safety and sustainability.
Comparison with Similar Compounds
Substituent Effects :
Activity Insights :
- The nitro group in the target compound may mimic the activity of triadimefon, a triazole fungicide that inhibits ergosterol biosynthesis .
- Talarozole’s ethyl-butyl chain highlights how alkyl substituents can tailor compounds for specific therapeutic targets (e.g., dermatology vs. agriculture) .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
*Predictions based on structural features.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, and how can purity be validated?
- Methodology :
- Stepwise Synthesis : Start with nitro-substituted benzoic acid derivatives. Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Couple with 4-methylaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purity Validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity. Validate via / NMR for structural integrity and absence of unreacted intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- NMR : Identify aromatic protons (δ 7.2–8.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.3–2.5 ppm). Integrate peaks to verify stoichiometry .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm), nitro group absorption (~1520 cm), and triazole ring vibrations (~1450–1500 cm) .
Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals?
- Methodology :
- Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using slow evaporation. Optimize crystal growth by adjusting temperature (20–25°C) and solvent polarity. Validate crystal quality via X-ray diffraction (XRD) with SHELXL for refinement .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., GSK-3β). Optimize force fields (AMBER/CHARMM) for triazole-amide interactions. Validate predictions with surface plasmon resonance (SPR) or ITC assays .
- QSAR Analysis : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and H-bond acceptor count .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal methods (e.g., Western blot vs. ELISA) .
- Meta-Analysis : Compare IC values across studies, adjusting for cell line specificity (e.g., HEK293 vs. HeLa) and compound solubility in DMSO/PBS .
Q. How does the nitro group’s electronic environment influence reactivity in catalytic applications?
- Methodology :
- Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile to measure reduction potentials. Correlate with Hammett substituent constants (σ) for nitro groups .
- DFT Calculations : Use Gaussian09 to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
